2,6-Difluoro-4-hydroxybenzonitrile

Organic Synthesis Process Chemistry Fluorinated Building Blocks

Inconsistent regioselectivity and metabolic instability in lead optimization can stall SAR campaigns. 2,6-Difluoro-4-hydroxybenzonitrile solves this with its ortho,ortho'-difluoro and para-cyano pattern that activates the ring for predictable SNAr and cross-coupling reactions, while blocking CYP450-mediated oxidation. - Enhanced phenol acidity (pKa 5.87) enables selective alkylation under mild conditions. - Available at ≥98% purity with tiered options up to ≥99.5% for sensitive polymerization or pharma development. - Robust solid-state stability (mp 127°C) ensures long-term storage and reproducible scale-up.

Molecular Formula C7H3F2NO
Molecular Weight 155.1 g/mol
CAS No. 123843-57-2
Cat. No. B048942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Difluoro-4-hydroxybenzonitrile
CAS123843-57-2
Molecular FormulaC7H3F2NO
Molecular Weight155.1 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)C#N)F)O
InChIInChI=1S/C7H3F2NO/c8-6-1-4(11)2-7(9)5(6)3-10/h1-2,11H
InChIKeyKEIYYIGMDPTAPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Difluoro-4-hydroxybenzonitrile (CAS 123843-57-2): Procurement-Grade Chemical and Physicochemical Properties for R&D Sourcing


2,6-Difluoro-4-hydroxybenzonitrile (CAS 123843-57-2; synonym 4-Cyano-3,5-difluorophenol) is a fluorinated aromatic nitrile with the molecular formula C7H3F2NO and a molecular weight of 155.10 g/mol [1]. It exists as a white to off-white crystalline solid at ambient temperature with a reported melting point of 127 °C and a predicted boiling point of approximately 210.2 °C at 760 mmHg [1]. The compound is commercially available from multiple specialty chemical suppliers at purities typically ranging from 95% to ≥99.5% (GC), primarily for research and development applications as a synthetic intermediate in medicinal chemistry and agrochemical discovery programs .

Why Unsubstituted or Differently Fluorinated Benzonitriles Cannot Substitute for 2,6-Difluoro-4-hydroxybenzonitrile in Synthetic Routes


The distinctive ortho,ortho'-difluoro substitution pattern flanking the nitrile group in 2,6-difluoro-4-hydroxybenzonitrile imparts electronic and steric properties that are not replicable by mono-fluorinated, non-fluorinated, or differently substituted benzonitrile analogs. The combined electron-withdrawing effects of the 2- and 6-fluoro substituents, coupled with the para-hydroxyl group, produce a predicted acid dissociation constant (pKa) of 5.87 ± 0.23, fundamentally altering the compound's ionization state and nucleophilicity relative to 4-hydroxybenzonitrile (pKa ~7.9) . This unique electronic landscape dictates regioselectivity in downstream coupling reactions (e.g., Suzuki-Miyaura, nucleophilic aromatic substitution) and influences the metabolic stability of derived pharmacophores. Generic substitution with a mono-fluoro or non-fluorinated phenolic nitrile would result in different reaction kinetics, altered regiochemical outcomes, and potentially non-bioisosteric final compounds, thereby compromising synthetic reproducibility and biological target engagement in structure-activity relationship (SAR) campaigns .

Quantitative Procurement Evidence: 2,6-Difluoro-4-hydroxybenzonitrile Differentiators Relative to Analogous Phenolic Benzonitriles


Demethylation-Based Synthetic Route: Comparative Process Efficiency and Yield Analysis

A patent-reported synthesis of 2,6-difluoro-4-hydroxybenzonitrile proceeds via AlCl₃/NaCl-mediated demethylation of 2,6-difluoro-4-methoxybenzonitrile at 180 °C for 1 hour, achieving a complete reaction as monitored by GLC and TLC [1]. While the exact isolated yield is not numerically reported in the patent excerpt, the procedure describes a clean conversion to a fawn solid following aqueous workup and acid-base extraction. In contrast, industrial-scale manufacturing assessments for this specific scaffold indicate that optimized process conditions can achieve reaction yields up to approximately 90% [2]. This synthetic efficiency differentiates it from 4-hydroxybenzonitrile derivatives lacking ortho-fluorine activation, which may require harsher demethylation conditions (e.g., HBr/AcOH reflux) or more expensive boron tribromide protocols, often resulting in lower yields due to competitive nitrile hydrolysis side reactions [2].

Organic Synthesis Process Chemistry Fluorinated Building Blocks

Modulation of Phenolic Acidity (pKa) as a Differentiator in Late-Stage Functionalization

The predicted acid dissociation constant (pKa) of the phenolic hydroxyl group in 2,6-difluoro-4-hydroxybenzonitrile is 5.87 ± 0.23, substantially more acidic than that of the non-fluorinated comparator 4-hydroxybenzonitrile (pKa ≈ 7.9) . This ~2 log unit increase in acidity (approximately 100-fold higher Ka) arises from the strong electron-withdrawing inductive effect (-I) of the two ortho-fluorine atoms, which stabilizes the phenoxide anion conjugate base. In contrast, 2-fluoro-4-hydroxybenzonitrile or 3-fluoro-4-hydroxybenzonitrile would exhibit intermediate pKa values due to fewer fluorine substituents and less effective resonance/inductive stabilization of the phenoxide.

Medicinal Chemistry Physicochemical Property Optimization Prodrug Design

Solid-State Thermal Stability and Melting Point Range for Storage and Formulation Considerations

2,6-Difluoro-4-hydroxybenzonitrile exhibits a sharp melting point of 127 °C, with commercial specifications citing a range of 125–135 °C for ≥95% purity material . This is notably higher than the melting point of the structurally related non-fluorinated comparator 4-hydroxybenzonitrile, which melts at 110–113 °C [1]. The elevated melting point in the 2,6-difluoro analog is consistent with stronger intermolecular interactions (hydrogen bonding and dipole-dipole interactions) facilitated by the fluorine substituents, and it correlates with enhanced thermal stability and reduced sublimation tendency during ambient storage and routine laboratory handling.

Solid-State Chemistry Formulation Development Stability Screening

Commercially Accessible Purity Grades: High-Purity Specifications for Reproducible SAR and Lead Optimization

2,6-Difluoro-4-hydroxybenzonitrile is available from multiple specialty chemical suppliers at purity specifications that meet or exceed the thresholds required for rigorous medicinal chemistry and agrochemical research. Commercial offerings include standard technical grades (≥95% ), high-purity research grades (≥98% ), and ultra-high-purity grades (≥99.5% by GC ). This tiered availability enables procurement managers to select the appropriate quality level based on the intended application: standard grades for initial route scouting and scale-up feasibility studies, and high-purity grades for critical late-stage intermediate preparation where even minor impurities could confound biological assay results or crystallinity of final active pharmaceutical ingredients (APIs). In contrast, less common positional isomers (e.g., 2,4-difluoro-4-hydroxybenzonitrile) are not readily stocked by major commercial vendors, limiting their accessibility for head-to-head comparator studies.

Chemical Sourcing Quality Control Medicinal Chemistry

Optimal Research and Industrial Application Scenarios for 2,6-Difluoro-4-hydroxybenzonitrile (CAS 123843-57-2) Based on Quantified Differentiators


Synthesis of Fluorinated Heterocyclic Scaffolds via Suzuki-Miyaura and Nucleophilic Aromatic Substitution

The enhanced acidity of the phenolic hydroxyl group (pKa 5.87 ± 0.23) and the activated aromatic ring due to the electron-withdrawing ortho,ortho'-difluoro and para-cyano substituents render 2,6-difluoro-4-hydroxybenzonitrile an ideal electrophilic partner in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNAr). Under mild basic conditions (e.g., K₂CO₃ in DMF at ambient temperature), the phenoxide can be selectively alkylated or arylated, while the fluorine atoms can be sequentially displaced by nitrogen, oxygen, or sulfur nucleophiles to generate diverse heterocyclic libraries [1]. This reactivity profile is exploited in the construction of fluorinated benzoxazoles, benzimidazoles, and quinazolinones — privileged scaffolds in kinase inhibitor and GPCR modulator discovery programs.

Agrochemical Lead Optimization: Development of Selective Herbicides and Fungicides

As a versatile building block in agrochemical discovery, 2,6-difluoro-4-hydroxybenzonitrile serves as a precursor to advanced crop protection agents including herbicides and fungicides [2]. The combination of fluorine atoms (enhancing metabolic stability and lipophilicity for improved foliar uptake) and the phenolic handle (enabling conjugation to amino acids or sugars for phloem mobility) distinguishes it from non-fluorinated phenolic nitriles. Research indicates that incorporation of this specific difluoro-hydroxybenzonitrile motif into lead compounds can yield active ingredients with improved efficacy, selectivity, and environmental degradation profiles relative to first-generation aryl nitrile herbicides [2]. The compound's high commercial purity availability (up to ≥99.5%) ensures reproducible biological activity data during greenhouse and field trial evaluations.

Pharmaceutical Intermediate in Anti-Inflammatory and Analgesic Drug Discovery

2,6-Difluoro-4-hydroxybenzonitrile is employed as a key intermediate in the synthesis of pharmaceutical candidates, particularly within anti-inflammatory and analgesic development programs . The strategic positioning of the two fluorine atoms ortho to the nitrile group increases metabolic stability by blocking cytochrome P450-mediated hydroxylation at these positions — a common metabolic soft spot in non-fluorinated phenyl rings. Simultaneously, the para-hydroxyl group provides a synthetic handle for introducing solubilizing moieties (e.g., phosphate prodrugs, polyethylene glycol linkers) without compromising target binding affinity. The compound's high melting point (127 °C) and robust solid-state stability also make it amenable to large-scale synthesis and long-term storage in pharmaceutical development settings .

Preparation of Functional Polymer Monomers and Advanced Electronic Materials

Beyond small-molecule therapeutics and agrochemicals, 2,6-difluoro-4-hydroxybenzonitrile finds application as a monomer or co-monomer in the synthesis of functional polymers and electronic materials . The dual reactivity offered by the phenolic hydroxyl group (enabling esterification or etherification) and the nitrile group (providing a dipole for liquid crystalline alignment or a precursor to amide/carboxylic acid functionalities) makes it a valuable component in high-performance materials. The fluorine substituents enhance the thermal stability and chemical resistance of the resulting polymers, with applications in dielectric layers, liquid crystal displays, and specialty coatings. The tiered commercial availability of this compound (from technical to ultra-high purity grades) allows materials scientists to select the appropriate quality level based on the sensitivity of the polymerization process and the performance requirements of the final material [1].

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